Z-Thr(Me)-OH
Description
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(2S,3R)-3-methoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-9(18-2)11(12(15)16)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t9-,11+/m1/s1 |
InChI Key |
QUMPTEMSGZOMGE-KOLCDFICSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group (Z-Protection)
The amino group of threonine is protected by reaction with benzyloxycarbonyl chloride (Z-Cl) under basic conditions, typically triethylamine, in an organic solvent such as chloroform or dimethylformamide (DMF). The reaction is carried out under cooling (e.g., 0°C to 4°C) to control the rate and minimize racemization.
- Reaction conditions:
- Threonine dissolved in DMF or chloroform.
- Addition of triethylamine as base.
- Dropwise addition of benzyloxycarbonyl chloride.
- Stirring at low temperature overnight.
- Outcome:
- Formation of Z-Thr-OH with minimal racemization.
- The product is isolated by precipitation or crystallization after solvent removal and washing.
Methylation of the Hydroxyl Side Chain
The hydroxyl group of threonine is methylated to form the methyl ether derivative. Common methylation reagents include methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
- Typical procedure:
- Dissolve Z-Thr-OH in anhydrous solvent (e.g., DMF or acetone).
- Add base to deprotonate the hydroxyl group.
- Slowly add methylating agent under inert atmosphere.
- Stir at room temperature or slightly elevated temperature until completion.
- Purification:
- Quench the reaction with water.
- Extract with organic solvents such as ethyl acetate.
- Dry over anhydrous sodium sulfate.
- Evaporate solvent and purify by recrystallization or chromatography.
Alternative Methylation via Protected Esters
In some protocols, the methylation is performed on esterified forms of threonine, such as the methyl ester (Thr-OMe), followed by Z-protection. This sequence can improve yields and reduce side reactions.
- For example, starting from threonine methyl ester, the hydroxyl is methylated first, then the amino group is protected with benzyloxycarbonyl chloride.
Purification and Characterization
- The crude product is typically purified by recrystallization from methanol or ethyl acetate/petroleum ether mixtures.
- Analytical techniques such as HPLC, NMR, and mass spectrometry confirm the structure and purity.
- Yields for the overall preparation typically range from 60% to 85%, depending on conditions and scale.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Notes | Yield Range (%) |
|---|---|---|---|
| Z-protection | Z-Cl, triethylamine, DMF or chloroform, 0-4°C, overnight | Minimizes racemization | 70-85 |
| Hydroxyl methylation | MeI or dimethyl sulfate, NaH or K2CO3, DMF, room temp | Inert atmosphere recommended | 75-80 |
| Alternative sequence | Methylation of Thr-OMe followed by Z-protection | Can improve purity and yield | 60-80 |
| Purification | Recrystallization from methanol or ethyl acetate | Ensures high purity | — |
Research Findings and Notes
- The benzyloxycarbonyl group is widely used for amino protection because it is stable under basic and mild acidic conditions but can be removed by catalytic hydrogenation.
- Methylation of the hydroxyl group prevents side reactions during peptide coupling, especially when synthesizing peptides with modified threonine residues.
- Careful control of reaction temperature and stoichiometry is essential to minimize racemization and side products.
- Solid-phase peptide synthesis methods often utilize Z-Thr(Me)-OH as a protected building block, incorporated via standard coupling reagents such as DCC or HATU.
- Literature reports indicate that the mixed anhydride method for coupling Z-protected amino acids results in low racemization and high yields, which is relevant for incorporating this compound into peptides.
- Analytical data such as melting point, optical rotation, and elemental analysis confirm the identity and stereochemical integrity of the product.
Chemical Reactions Analysis
Deprotection Reactions
The carbobenzyloxy (Z) group undergoes catalytic hydrogenation under standard conditions:
textZ-Thr(Me)-OH + H₂ (Pd/C catalyst) → H-Thr(Me)-OH + Byproducts
Oxidation of Hydroxyl Groups
The threonine β-hydroxyl can be oxidized to ketones or aldehydes:
textThis compound → Z-Thr(O)-OBzl
Methods :
| Oxidizing Agent | Solvent | Reaction Time | Yield (%) | Source |
|---|---|---|---|---|
| PCC | CH₂Cl₂ | 24 h | ~50 | |
| SO₃/pyridine | DMSO/CH₂Cl₂ | 2.5 h | ~60 |
Post-oxidation, the carbonyl group forms acetals with diols (e.g., ethylene glycol) under acidic reflux .
Methylation of Amino Groups
N-methylation is achievable via alkylation:
textZ-Thr-OH + (CH₃)₂SO₄ → this compound
-
Conditions : 2-CTC resin, DMF, dimethyl sulfate or methyl iodide .
-
Side Reaction Risk : Over-alkylation minimized by controlled stoichiometry .
Esterification/Hydrolysis
The carboxylic acid can be esterified or hydrolyzed:
Methyl Ester Formation :
textThis compound + CH₃OH (acid catalyst) → Z-Thr(Me)-OMe
Hydrolysis :
textZ-Thr(Me)-OMe + NaOH → this compound + CH₃OH
Peptide Coupling
Used in solid-phase synthesis for amide bond formation:
textThis compound + H₂N-AA-Resin → Z-Thr(Me)-AA-Resin
Side-Chain Functionalization
The tert-butyl (tBu) or methyl (Me) groups enable orthogonal protection:
tBu Deprotection :
textZ-Thr(tBu)-OH → Z-Thr-OH (via TFA treatment)
Chromatographic Purification
Key Stability Considerations
-
Acid Sensitivity : tBu groups hydrolyze in strong acids (e.g., TFA) .
-
Base Sensitivity : Methyl esters hydrolyze in alkaline conditions .
This reactivity profile positions this compound as a versatile intermediate for synthesizing structurally complex peptides with controlled stereochemistry.
Scientific Research Applications
Z-Thr(Me)-OH has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of various biochemical products
Mechanism of Action
The mechanism of action of Z-Thr(Me)-OH involves its incorporation into peptides and proteins. The compound interacts with various molecular targets and pathways, influencing protein structure and function. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Z-Thr(Me)-OH with structurally related threonine derivatives:
Key Observations :
- Deprotection Methods: Methyl and benzyl groups are removed under milder conditions (e.g., hydrogenolysis for Bzl) compared to tBu, which requires harsh acids .
- Solubility : this compound exhibits better solubility in polar solvents (e.g., DMF) than bulkier analogs like Z-Thr(tBu)-OH .
This compound
Methyl Protection : Reaction of threonine with methylating agents (e.g., methyl iodide) under basic conditions.
Z-Protection : Introduction of the benzyloxycarbonyl group using benzyl chloroformate (Z-Cl) .
Z-Thr(tBu)-OH
Synthesized via:
tBu Protection : Reaction of Z-Thr with isobutene and concentrated H₂SO₄, forming the tert-butyl ether.
Purification : Crystallization yields a product with a melting point of 55–56.5°C .
Z-Thr(Bzl)-OH
Prepared by benzylation of threonine’s hydroxyl group using benzyl bromide, followed by Z-protection .
Q & A
Advanced Research Question
- Molecular docking (AutoDock Vina, Schrödinger) : Simulate binding poses of this compound in enzyme active sites, focusing on hydrogen bonds with catalytic residues (e.g., Thr²⁵⁶ in thermolysin) .
- MD simulations (GROMACS) : Analyze stability of enzyme-inhibitor complexes over 100-ns trajectories to identify critical binding interactions .
- QM/MM calculations : Assess transition-state stabilization to explain stereoselectivity differences between enzymes .
How can researchers design robust stability studies for this compound under varying pH and temperature conditions?
Basic Research Question
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Compare with Arrhenius model predictions .
- pH-rate profiling : Measure hydrolysis rates at pH 2–10 to identify degradation hotspots (e.g., Z-group cleavage at acidic pH) .
- Statistical design : Use a Box-Behnken model to predict shelf-life under combined stress factors .
What statistical approaches are suitable for analyzing dose-response data in this compound cytotoxicity assays?
Q. Methodological Guidance
- Nonlinear regression (GraphPad Prism) : Fit IC₅₀ values using a four-parameter logistic model. Report 95% confidence intervals .
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates (e.g., due to pipetting errors) .
- Multiple comparisons correction : Use Tukey’s HSD for post-hoc analysis of cell viability across concentrations .
How should researchers integrate this compound into solid-phase peptide synthesis (SPPS) workflows while minimizing side reactions?
Advanced Research Question
- Coupling optimization : Use DIC/Oxyma Pure at 0.1 M in DMF for 2 hours to minimize racemization. Monitor by ninhydrin test .
- Side-chain protection : Compare Trt vs. Mtt groups for threonine’s hydroxyl; Mtt offers better stability during prolonged SPPS .
- Cleavage conditions : TFA cocktail (TFA:H₂O:TIPS 95:2.5:2.5) preserves methyl esters while removing Z-groups .
What strategies improve reproducibility in this compound-based catalytic asymmetric synthesis studies?
Q. Methodological Guidance
- Detailed metadata : Report solvent lot numbers, humidity, and glovebox O₂ levels, as trace water/O₂ can alter reaction outcomes .
- Open-source protocols : Share step-by-step videos of critical steps (e.g., catalyst activation) via repositories like Zenodo .
- Collaborative validation : Use platforms like CASPUR to replicate results across independent labs .
How can researchers resolve discrepancies in this compound’s reported solubility across solvents?
Basic Research Question
- Phase-solubility diagrams : Measure solubility in DMSO, DMF, and THF at 25–60°C. Use van’t Hoff analysis to calculate ΔsolH .
- Hansen solubility parameters : Compare HSP distances to predict optimal solvents (e.g., δD=18.0, δP=8.5 for this compound) .
- Dynamic light scattering : Detect aggregation in poorly solubilizing solvents (e.g., chloroform) .
What interdisciplinary approaches link this compound’s physicochemical properties to its biological activity?
Advanced Research Question
- QSAR modeling : Correlate logP, polar surface area, and H-bond donors with membrane permeability data .
- Microscopy (TEM/SEM) : Visualize cellular uptake in model organisms (e.g., E. coli) to validate transport mechanisms .
- Metabolomics (LC-HRMS) : Track intracellular methyl ester hydrolysis rates to explain prodrug activation profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
